4-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
CAS No.:
Cat. No.: VC15300456
Molecular Formula: C17H19BrN2O2
Molecular Weight: 363.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19BrN2O2 |
|---|---|
| Molecular Weight | 363.2 g/mol |
| IUPAC Name | 4-bromo-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide |
| Standard InChI | InChI=1S/C17H19BrN2O2/c18-14-7-5-13(6-8-14)17(21)19-12-15(16-4-3-11-22-16)20-9-1-2-10-20/h3-8,11,15H,1-2,9-10,12H2,(H,19,21) |
| Standard InChI Key | ZYPVKPJVSFEPAY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3 |
Introduction
The compound 4-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic molecule characterized by its brominated benzamide core, a furan ring, and a pyrrolidine group. This structure suggests potential bioactivity, making it a candidate for pharmaceutical or biochemical research. Its molecular formula is C15H17BrN2O2, and it belongs to the class of amides.
Structural Features
The compound consists of:
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Benzamide Core: A bromine atom is attached to the benzene ring, enhancing its reactivity.
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Furan Ring: A heterocyclic aromatic ring that may contribute to biological activity through electron-rich interactions.
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Pyrrolidine Group: A saturated nitrogen-containing heterocycle that increases solubility and may enhance receptor binding.
Synthesis
While specific synthesis data for this compound was not found in the provided results, its structural features suggest it could be synthesized via:
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Bromination of a benzamide precursor.
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Coupling reactions to introduce the furan and pyrrolidine moieties.
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Purification using chromatographic techniques.
Potential Applications
Based on structural analogs and related compounds:
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Pharmacological Activity: The presence of the bromine atom, furan ring, and pyrrolidine group suggests potential as an antimicrobial, anticancer, or anti-inflammatory agent.
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Molecular Docking Potential: The compound's structure may allow it to bind effectively to biological receptors or enzymes.
Analytical Characterization
The compound can be characterized using:
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NMR Spectroscopy: To confirm the structure and identify functional groups.
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Mass Spectrometry: To verify molecular weight and purity.
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IR Spectroscopy: To identify characteristic bonds (e.g., C=O in amides).
Research Findings
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Antimicrobial properties against Gram-positive and Gram-negative bacteria .
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Anti-inflammatory effects through inhibition of specific enzymes .
Limitations and Future Directions
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Lack of Experimental Data: No direct studies or experimental results were found for this compound.
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Future Research: Synthesis optimization, biological screening, and computational studies (e.g., molecular docking) are recommended to explore its full potential.
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